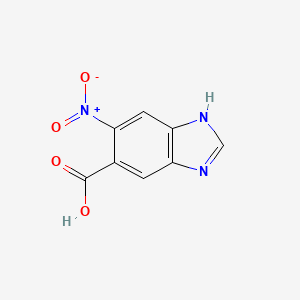

5-Nitro-1H-benzimidazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a fused ring compound consisting of benzene and imidazole rings. The presence of a nitro group at the 5-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzimidazole-6-carboxylic acid typically involves the nitration of benzimidazole derivatives followed by carboxylation. One common method involves the nitration of 1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-benzimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nitro-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-amino-1H-benzimidazole-6-carboxylic acid.

Substitution: Formation of halogenated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 5-nitro-1H-benzimidazole-6-carboxylic acid, exhibit significant antimicrobial properties. A study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides and evaluated them for antimicrobial activity. The compounds demonstrated minimal inhibitory concentration (MIC) values ranging from 250 to 750 mg/mL against various microorganisms, indicating promising antibacterial and antifungal properties .

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been extensively studied. For instance, a novel benzimidazole-based derivative was shown to exhibit cytotoxicity against human cancer cell lines A549 (lung cancer) and SW480 (colon cancer), with IC50 values significantly lower than those of standard chemotherapeutics such as cisplatin and doxorubicin. The compound induced apoptosis and arrested the cell cycle at the S phase in A549 cells, highlighting its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Wirkmechanismus

The mechanism of action of 5-Nitro-1H-benzimidazole-6-carboxylic acid largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

5-Nitrobenzimidazole: Lacks the carboxylic acid group, making it less versatile in forming hydrogen bonds.

6-Nitro-1H-benzimidazole-5-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

2-Methyl-5-nitro-1H-benzimidazole: Contains a methyl group instead of a carboxylic acid, affecting its solubility and reactivity.

Uniqueness: 5-Nitro-1H-benzimidazole-6-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Biologische Aktivität

5-Nitro-1H-benzimidazole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article reviews the current understanding of its biological properties, including relevant data tables and case studies from recent literature.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with a nitro group at the 5-position and a carboxylic acid at the 6-position. This structural arrangement is crucial for its biological activity, as modifications at these positions can significantly influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Various derivatives have shown promising activity against a range of microbial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2-(2-nitro-phenyl)-1H-benzimidazole | 64 | Escherichia coli |

| Unsubstituted benzimidazole | 32 | Bacillus cereus |

In a study by Bhandari et al., compounds derived from benzimidazole exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied, particularly their cytotoxic effects on human cancer cell lines. The compound has demonstrated significant cytotoxicity against lung (A549) and colon (SW480) cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent evaluation, the derivative 5o (a variant of this compound) showed remarkable cytotoxicity with IC50 values of 0.15 µM against A549 cells, outperforming traditional chemotherapeutics like cisplatin and doxorubicin . The selectivity index (SI) was calculated to be as high as 794.6 for A549 cells, indicating a strong preference for targeting cancerous cells over normal cells.

Table 2: Cytotoxicity Data for Benzimidazole Derivatives

| Compound Name | IC50 (µM) A549 | IC50 (µM) SW480 | SI A549 | SI SW480 |

|---|---|---|---|---|

| Compound 5o | 0.15 ± 0.01 | 3.68 ± 0.59 | 794.6 | 32.4 |

| Cisplatin | 5.77 ± 1.60 | - | - | - |

| Doxorubicin | 0.46 ± 0.02 | - | - | - |

The mechanism underlying the anticancer activity of these compounds involves the induction of apoptosis and cell cycle arrest at the S phase in cancer cells . Molecular docking studies suggest that these compounds interact with topoisomerase IIα-DNA complexes, which are critical for DNA replication and repair processes in cancer cells.

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. Some studies indicate that they can inhibit viral RNA synthesis by targeting RNA polymerase II, showcasing potential against various RNA viruses .

Eigenschaften

IUPAC Name |

6-nitro-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)4-1-5-6(10-3-9-5)2-7(4)11(14)15/h1-3H,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISOTCWJMFPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.